N-butyl-3-(methylamino)benzene-1-sulfonamide
Overview
Description
N-butyl-3-(methylamino)benzene-1-sulfonamide is an organic compound with the CAS Number: 1803583-34-7 . It has a molecular weight of 242.34 and its IUPAC name is N-butyl-3-(methylamino)benzenesulfonamide .
Molecular Structure Analysis
The InChI code for N-butyl-3-(methylamino)benzene-1-sulfonamide is 1S/C11H18N2O2S/c1-3-4-8-13-16(14,15)11-7-5-6-10(9-11)12-2/h5-7,9,12-13H,3-4,8H2,1-2H3 . The InChI Key is SGQOAWNJZRKXNE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
N-butyl-3-(methylamino)benzene-1-sulfonamide is an oil at room temperature .Scientific Research Applications
Friedel-Crafts Sulfonylation in Ionic Liquids
Friedel-Crafts sulfonylation reactions of benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride have shown enhanced reactivity and almost quantitative yields of diaryl sulfones when using 1-butyl-3-methylimidazolium chloroaluminate ionic liquids. This unconventional reaction medium and catalyst facilitate these reactions under ambient conditions, offering a green and efficient method for sulfonylation (S. Nara, J. Harjani, M. Salunkhe, 2001).
Aromatic Sulfonamide Inhibitors of Carbonic Anhydrases
Aromatic sulfonamides have been studied for their inhibitory effects on carbonic anhydrase isoenzymes, showing nanomolar inhibitory concentrations. This research provides insights into the potential use of these compounds in medical applications, particularly in targeting specific isoenzymes for therapeutic effects (C. Supuran, A. Maresca, F. Gregáň, M. Remko, 2013).
Electrophysiological Activity of Sulfonamides
Studies on N-substituted imidazolylbenzamides or benzene-sulfonamides have demonstrated their potential as selective class III antiarrhythmic agents. These findings suggest the utility of the sulfonamide group in developing new therapeutic agents for cardiac arrhythmias (T. K. Morgan, R. Lis, W. C. Lumma, K. Nickisch, R. Wohl, G. Phillips, R. Gomez, J. Lampe, S. Di Meo, A. J. Marisca, 1990).
Sulfonamide Prodrugs
The concept of sulfonamide prodrugs has been explored through the synthesis and evaluation of various N-acyl derivatives of N-methyl-p-toluenesulfonamide. This research highlights the potential for creating more effective and selective drug delivery systems for sulfonamide-containing drugs (J. D. Larsen, H. Bundgaard, V. H. Lee, 1988).
Green Synthesis of Sulfonamides
The development of green chemistry approaches for the synthesis of sulfonamides, such as the use of nano-Ru/Fe3O4 as a catalyst for coupling reactions of benzylic alcohols and sulfonamides, represents an environmentally friendly and efficient method for creating sulfonamide derivatives important in drug synthesis (F. Shi, M. Tse, Shaolin Zhou, M. Pohl, J. Radnik, S. Hübner, K. Jähnisch, A. Brückner, M. Beller, 2009).
Safety And Hazards
properties
IUPAC Name |
N-butyl-3-(methylamino)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-3-4-8-13-16(14,15)11-7-5-6-10(9-11)12-2/h5-7,9,12-13H,3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQOAWNJZRKXNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=CC(=C1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-3-(methylamino)benzene-1-sulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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